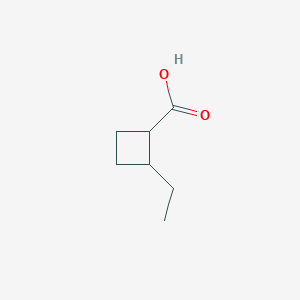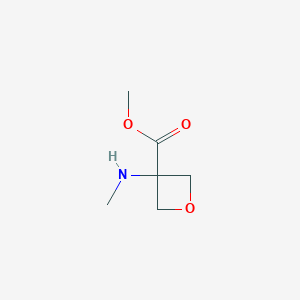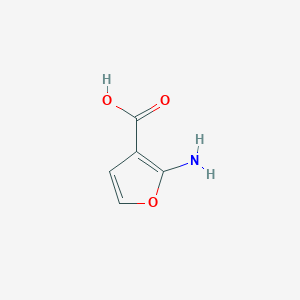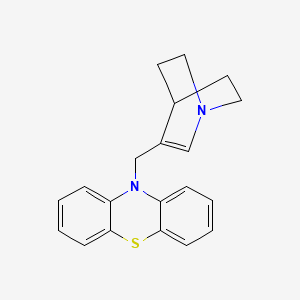
Mequitazine Impurity 4
説明
Mequitazine Impurity 4 is a chemical compound with the CAS Registry number 151129-13-4 . It is categorized under impurities . It is not considered a hazardous compound .
Synthesis Analysis
The synthesis of Mequitazine, which Mequitazine Impurity 4 is related to, has been reported to be based on an efficient palladium catalyzed allylic alkylation of 1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl acetate using sodium phenothiazinate in mild conditions .
Molecular Structure Analysis
The molecular formula of Mequitazine Impurity 4 is C20H20N2S . The IUPAC name is 10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine .
Chemical Reactions Analysis
While specific chemical reactions involving Mequitazine Impurity 4 are not detailed in the search results, it’s important to note that impurities can form during or after the course of a reaction . They can be inorganic, organic chemicals, or residual solvents that define the quality and properties of a specific product .
科学的研究の応用
Evaluation of Hepatic CYP2D Activity
Researchers have developed a novel SPECT imaging probe using Mequitazine for the evaluation of hepatic CYP2D activity . This probe, labeled with radioiodine, was used to assess the biological distribution and SPECT imaging in normal and CYP2D-inhibited mice .
Drug Safety and Impurity Control
Impurities in drugs can lead to safety-related product recalls . Understanding the formation of impurities like Mequitazine Impurity 4 and controlling their levels can enhance the safety profile of pharmaceutical products .
Drug Discovery
The core structure of “10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine” has significant potential in the field of drug discovery . It has been applied as a key synthetic intermediate in several total syntheses .
Cognitive Deficit Treatment
Compounds with a similar structure to “10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine” have shown potential in improving performance in learning and memory tests . This suggests a potential application in the treatment of cognitive deficits in conditions like Alzheimer’s disease or schizophrenia .
Synthesis of Bioactive Molecules
The unique structure of “10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine” can make it a challenging scaffold to acquire . However, it has been used in the synthesis of bioactive molecules, contributing to the development of new synthetic methodologies .
作用機序
Target of Action
Mequitazine Impurity 4, also known as 10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine, primarily targets the histamine H1 receptors . These receptors are located on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Mode of Action
Mequitazine Impurity 4 acts as a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells . By binding to these sites, it blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by Mequitazine Impurity 4 is the histamine signaling pathway . In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Once released, histamine can react with local or widespread tissues through histamine receptors . Mequitazine Impurity 4, by acting as a histamine H1 antagonist, interrupts this pathway and provides relief from the symptoms of allergic reactions .
Pharmacokinetics
The parent compound, mequitazine, has been found to have a half-life of approximately 455 hours . The maximum concentration (Cmax) was 8.5 ng/mL, which was obtained at 10.1 hours . More research is needed to determine the ADME properties of Mequitazine Impurity 4.
Result of Action
The result of Mequitazine Impurity 4’s action is the temporary relief of symptoms brought on by histamine, such as sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mequitazine Impurity 4. These factors can include the presence of other drugs, the individual’s health status, and genetic factors . .
特性
IUPAC Name |
10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,13,15H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGVIZUGFYBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mequitazine Impurity 4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





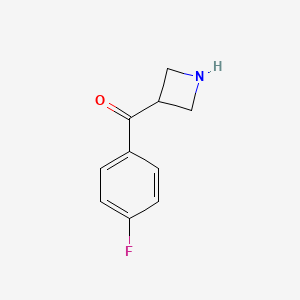
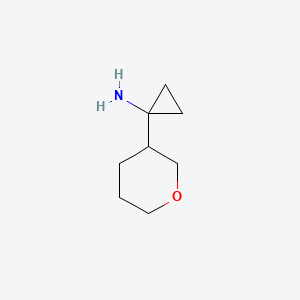

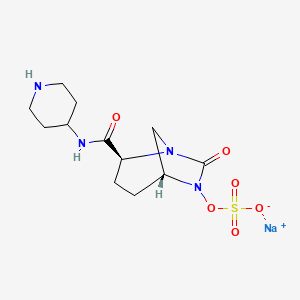
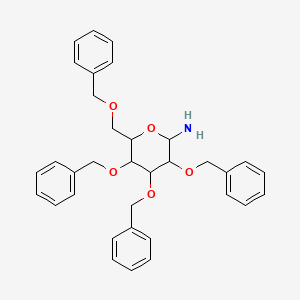
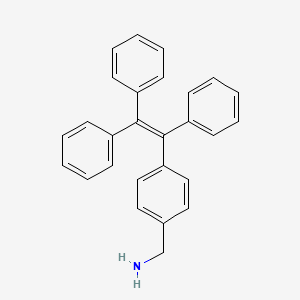
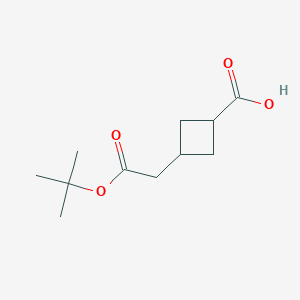
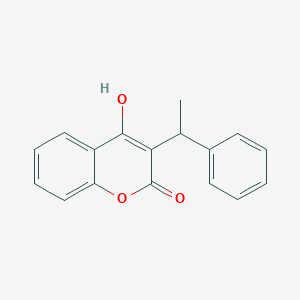
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)
